1-(2-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
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Description
Scientific Research Applications
Molecular Conformation and Hydrogen Bonding
Research on derivatives similar to 1-(2-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, such as 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, highlights their complex hydrogen-bonded framework structures. These structures feature multiple hydrogen-bond types, demonstrating the potential for creating intricate molecular architectures (Asma et al., 2018).
Nonlinear Optical Properties
A combined experimental and theoretical study on a structurally similar compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, revealed significant nonlinear optical activity. This activity is attributed to a small energy gap between the frontier molecular orbitals, suggesting applications in optoelectronics and photonics (Ö. Tamer et al., 2015).
Organized Assemblies in Ionic Salts
The reaction of compounds similar to 1-(2-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid with acids can lead to organized assemblies in ionic salts. These assemblies exhibit unique dimer architectures and helical chains, which are of interest for the development of new materials with specific properties (Chun-yang Zheng et al., 2013).
Crystallographic Analysis for Unambiguous Structure Determination
The crystallographic analysis of compounds like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid has been crucial for unambiguous structure determination. Such detailed structural insights are essential for the rational design of materials and compounds with desired properties (Isuru R. Kumarasinghe et al., 2009).
Annular Tautomerism and Hydrogen Bonding Patterns
NH-pyrazoles, similar to the compound , exhibit annular tautomerism and form structures stabilized by complex patterns of hydrogen bonds. These patterns are essential for understanding molecular interactions and designing compounds with specific binding and functional properties (P. Cornago et al., 2009).
properties
IUPAC Name |
1-(2-methoxyphenyl)-3,5-dimethylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-12(13(16)17)9(2)15(14-8)10-6-4-5-7-11(10)18-3/h4-7H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVPLNPKHZHNIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2OC)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid |
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